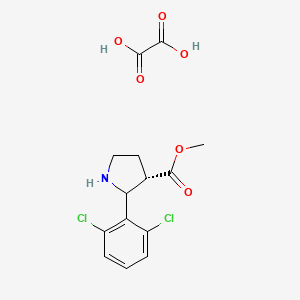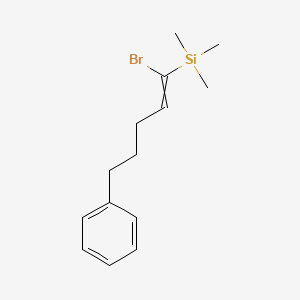![molecular formula C19H16BrNO2S B12636396 Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an ethyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
準備方法
The synthesis of Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromomethylation: The phenyl ring is bromomethylated using bromomethyl reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Coupling Reactions: The phenyl and thiazole rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF), catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or reagent used.
科学的研究の応用
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate can be compared with other similar compounds such as:
Phenacyl Bromide: Similar in having a bromomethyl group attached to an aromatic ring, but lacks the thiazole and ester functionalities.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group and a boronic ester, used in Suzuki-Miyaura coupling reactions.
Ethyl 4-(bromomethyl)benzoate: Similar ester functionality but lacks the thiazole ring.
特性
分子式 |
C19H16BrNO2S |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
ethyl 2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-8-4-3-5-9-14)21-18(24-17)15-10-6-7-13(11-15)12-20/h3-11H,2,12H2,1H3 |
InChIキー |
CYYPXKZTGPYSBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CBr)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)



![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)



![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
